7-Hydroxy-2',5,8-trimethoxyflavanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

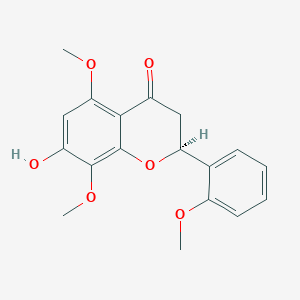

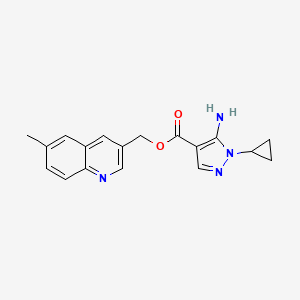

7-Hydroxy-2’,5,8-trimethoxyflavanone is a natural flavanone compound . It is isolated from the herb of Scutellaria barbata . The compound has a molecular formula of C18H18O6 and a molecular weight of 330.3 .

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-2’,5,8-trimethoxyflavanone includes a flavanone backbone with hydroxy and methoxy functional groups . The compound has a molecular formula of C18H18O6 .Physical and Chemical Properties Analysis

7-Hydroxy-2’,5,8-trimethoxyflavanone is a powder . It has a predicted boiling point of 552.9±50.0 °C and a predicted density of 1.278±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Pharmacological Actions of Naringin

Naringin, a flavanone glycoside structurally similar to 7-Hydroxy-2',5,8-trimethoxyflavanone, has been documented for its wide range of biological properties. It exhibits antioxidant, anti-inflammatory, and antiapoptotic activities. The molecule shows promise in preclinical models of various diseases, including cardiovascular disorders, diabetes mellitus, neurodegenerative disorders, osteoporosis, rheumatological disorders, and several types of cancer. Despite the scarcity of human studies, naringin's diverse biological efficacy is attributed to the upregulation of cell survival proteins and inhibition of inflammatory processes (Bharti et al., 2014).

Citrus Flavonoids in Health and Disease

Citrus flavonoids, including compounds similar to this compound, possess a range of biological and pharmacological activities. They are known to modulate the expression of various cytokines and regulate the gene expression of pro-inflammatory molecules. Their role extends to the treatment of diseases like arthritis, diabetes, cancer, and neurodegenerative disorders. The complex structures of these flavonoids and the presence of multiple hydroxyls and glycoside moieties contribute significantly to their wide-ranging health benefits (Ahmed et al., 2020).

Flavonoid 7,8-Dihydroxyflavone as a Treatment Strategy

7,8-Dihydroxyflavone, a flavonoid closely related to this compound, is recognized for its potential in treating a variety of brain and body pathologies. It is considered a promising treatment due to its broad spectrum of preclinical efficacy in animal models of different pathologies. The compound's capacity to modulate signaling cascade, gene transcription, and protein function underscores its therapeutic potential (Emili et al., 2020).

Hydroxylated Polymethoxyflavones and Disease Chemoprevention

Hydroxylated polymethoxyflavones, a category that includes compounds like this compound, are reported to have chemopreventive effects. These effects include anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection. The underlying mechanism involves the modulation of signaling cascade, gene transcription, and protein function and enzyme activity. These compounds are regarded as promising for improving human health despite the need for further investigation into their efficacy and bioavailability (Lai et al., 2015).

Biotransformation of Citrus Dietary Flavonoids

The biotransformation processes of Citrus juice and waste targeting flavonoids, including compounds akin to this compound, are of significant interest. These processes result in structural modification of natural products, enhancing their utility in the drug and food industries. The biological effects of the biotransformed metabolites are a topic of ongoing research, highlighting their potential and limitations for various industrial applications (Shakour et al., 2020).

Mécanisme D'action

Target of Action

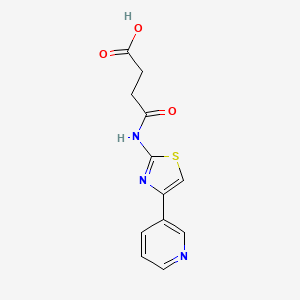

The primary target of 7-Hydroxy-2’,5,8-trimethoxyflavanone is the enzyme adenosine 3′,5-cyclic monophosphate phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

7-Hydroxy-2’,5,8-trimethoxyflavanone interacts with its target by inhibiting the activity of adenosine 3′,5-cyclic monophosphate phosphodiesterase . This inhibition results in an increase in the intracellular concentration of cAMP, which can lead to various downstream effects depending on the specific cellular context.

Biochemical Pathways

The primary biochemical pathway affected by 7-Hydroxy-2’,5,8-trimethoxyflavanone is the cAMP signaling pathway. By inhibiting the degradation of cAMP, this compound can enhance or prolong the signal transduction events that are mediated by cAMP. These events can include the activation of protein kinase A, which can phosphorylate various target proteins and lead to changes in cellular function .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 7-Hydroxy-2’,5,8-trimethoxyflavanone’s action depend on the specific cellular context. By increasing the intracellular concentration of camp, it can potentially influence a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-2’,5,8-trimethoxyflavanone. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other compounds, such as those found in the diet or produced by the gut microbiota, can influence its absorption and metabolism .

Safety and Hazards

When handling 7-Hydroxy-2’,5,8-trimethoxyflavanone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 7-Hydroxy-2’,5,8-trimethoxyflavanone are not well-studied. It is known that flavonoids, the class of compounds to which it belongs, often interact with a variety of enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways, such as by acting as antioxidants, enzyme inhibitors, or signaling molecules .

Molecular Mechanism

It has been reported to inhibit the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase , which could potentially lead to changes in gene expression and other cellular processes.

Transport and Distribution

Flavonoids can interact with various transporters and binding proteins, which can influence their localization and accumulation .

Subcellular Localization

Flavonoids can be directed to specific compartments or organelles based on their chemical structure and any post-translational modifications they may undergo .

Propriétés

IUPAC Name |

(2S)-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-15(22-2)9-12(20)17(23-3)18(16)24-14/h4-7,9,14,20H,8H2,1-3H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIYIVGWSITXPN-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2872107.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2872114.png)

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2872115.png)

![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2872117.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)

![N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2872122.png)

![Tert-butyl 4-[(3-chloro-1-benzothiophen-2-yl)carbamoyl]-3-cyanopiperazine-1-carboxylate](/img/structure/B2872123.png)

![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)